3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide
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Description
“3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide” is a chemical compound with the molecular formula C9H8F4N2O2 and a molecular weight of 252.17 g/mol . It is also known by other names such as Benzhydrazide, 3- (1,1,2,2-tetrafluoroethoxy)-, and has the CAS number 114467-21-9 .
Molecular Structure Analysis
The InChI string for “3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide” isInChI=1S/C9H8F4N2O2/c10-8(11)9(12,13)17-6-3-1-2-5(4-6)7(16)15-14/h1-4,8H,14H2,(H,15,16)
. The Canonical SMILES is C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NN
. These strings provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.17 g/mol . It has 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass is 252.05219015 g/mol and the monoisotopic mass is also 252.05219015 g/mol . The topological polar surface area is 64.4 Ų . The compound is covalently-bonded and is canonicalized .Scientific Research Applications
Electrolyte Solvents for Batteries
Research has explored the use of related tetrafluoroethyl compounds as cosolvents in high-voltage electrolytes for lithium-ion batteries . The stability and efficiency of these electrolytes are crucial for enhancing the performance and longevity of batteries, particularly in electric vehicles and portable electronic devices.
properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O2/c10-8(11)9(12,13)17-6-3-1-2-5(4-6)7(16)15-14/h1-4,8H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOWECABTHXXJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide |
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